9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

EGFR inhibition Kinase assay NSCLC

This 2,9-di-substituted 8-oxo-7H-purine-6-carboxamide features a sterically constrained ortho-methylphenyl group at C2—a critical substitution absent in meta-, para-, or unsubstituted phenyl analogs. Minor C2-aryl alterations produce >2-fold shifts in EGFR enzymatic IC₅₀ and >5-fold changes in cellular potency against NSCLC models. Procure this scaffold-matched analog to expand SAR around the ortho-tolyl motif—an underrepresented substitution pattern in existing patent exemplifications—and benchmark against published EGFR/p-PI3K/ROS/apoptosis biomarkers. Multi-gram library production supported by catalyst-free, high-yield (85–93%) protocol.

Molecular Formula C21H19N5O2
Molecular Weight 373.416
CAS No. 898446-88-3
Cat. No. B3017215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
CAS898446-88-3
Molecular FormulaC21H19N5O2
Molecular Weight373.416
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C)C
InChIInChI=1S/C21H19N5O2/c1-11-8-9-14(10-13(11)3)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,22,27)(H,24,28)
InChIKeyLMDVUEWPLMJIDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(3,4-Dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 898446-88-3): Procurement-Relevant Identity and Class Assignment


9-(3,4-Dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 898446-88-3) is a fully synthetic, 2,9-disubstituted 8-oxo-7H-purine-6-carboxamide with molecular formula C21H19N5O2 and molecular weight 373.42 g·mol⁻¹ . It belongs to a class of purine-6-carboxamide derivatives that have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) kinase in non-small cell lung cancer (NSCLC) models [1][2]. The scaffold features an 8-oxo group on the purine core, a primary carboxamide at position 6, a 3,4-dimethylphenyl substituent at N9, and a sterically constrained ortho-methylphenyl group at C2—a substitution pattern that distinguishes it from closely related analogs with markedly different biological profiles.

Why Purine-6-Carboxamide Analogs Cannot Be Interchanged: The Case for CAS 898446-88-3


Within the 8-oxo-7H-purine-6-carboxamide family, minor alterations of the C2‑aryl and N9‑aryl substituents produce large shifts in EGFR enzymatic potency, cellular IC₅₀ values, and downstream signaling suppression. In the 2026 Chatterjee et al. series, IC₅₀ values across 17 analogs ranged from 4.35 μM to 22.1 μM against A549 cells, and EGFR enzymatic IC₅₀ varied more than 2‑fold between the best and reference compounds [1]. Huang et al. further demonstrated that moving from a purine-6-carboxamide to a purine-6-hydroxamate or amidoxime altered H1975 cellular IC₅₀ from >10 μM to <1.5 μM [2]. The ortho‑methyl group on the C2‑phenyl ring of CAS 898446‑88‑3 introduces a steric and electronic environment that is absent in the unsubstituted phenyl, meta‑methyl, para‑methyl, and 2,4‑difluorophenyl analogs; such differences predictably affect the dihedral angle between the C2‑aryl and purine planes, altering the complementarity to the EGFR ATP‑binding pocket [1][3]. Consequently, generic procurement of any “purine‑6‑carboxamide” without precisely matching this substitution pattern risks obtaining a compound with untested, and potentially inferior, target engagement.

Quantitative Differentiation Evidence for 9-(3,4-Dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 898446-88-3)


EGFR Kinase Inhibition: Class-Level Potency of 2,9-Disubstituted 8-Oxopurine-6-Carboxamides

In the 2026 Chatterjee et al. study of seventeen 2,9-disubstituted purine-6-carboxamides designed as EGFR inhibitors, the most potent analog (compound 6E) exhibited an EGFR enzymatic IC₅₀ of 105.96 nM, approximately 2.1‑fold more potent than the reference EGFR inhibitor erlotinib (IC₅₀ = 218.47 nM) in the same assay [1]. Cellular activity against A549 lung cancer cells for this series ranged from IC₅₀ = 4.35 μM to 22.1 μM [1]. While CAS 898446‑88‑3 was not among the specific seventeen compounds tested, its scaffold—2‑aryl‑9‑aryl‑8‑oxo‑7H‑purine‑6‑carboxamide—is identical to the pharmacophore validated in that study. The ortho‑methyl substitution on the C2‑phenyl ring distinguishes it from compound 6E, which carries a different C2‑aryl substituent; the structure–activity relationship (SAR) established in this series indicates that C2‑aryl modifications directly modulate EGFR potency by altering the fit within the hydrophobic pocket of the ATP‑binding site [1].

EGFR inhibition Kinase assay NSCLC

Structural Differentiation: Ortho-Methyl vs. Meta-Methyl C2-Phenyl Substitution

CAS 898446‑88‑3 carries a 2‑methylphenyl (ortho‑tolyl) group at C2 of the purine core. The closest cataloged analog, CAS 898422‑36‑1 (9‑(3,4‑dimethylphenyl)‑2‑(3‑methylphenyl)‑8‑oxo‑8,9‑dihydro‑7H‑purine‑6‑carboxamide), differs only in the position of the methyl substituent on the C2‑phenyl ring (meta vs. ortho) . Ortho substitution forces the C2‑aryl ring to adopt a more twisted conformation relative to the purine plane due to steric clash between the 2‑methyl group and the N1/N3 atoms of the purine; this alters the presentation of the aryl ring to the hydrophobic pocket of EGFR and can affect both binding affinity and selectivity [1]. DFT calculations on related 2,9‑disubstituted purine‑6‑carboxamides have shown that the rotational barrier and ground‑state dihedral angle of the C2‑aryl group are sensitive to ortho substitution, which in turn influences the energy of the oxazolidine‑like transition state during catalyst‑free synthesis [1]. No head‑to‑head biological comparison between the ortho‑methyl and meta‑methyl isomers has been published.

Structure–activity relationship Steric effects Dihedral angle

Cellular Phenotype: Suppression of EGFR-AKT Signaling in NSCLC Models

In the 2026 Chatterjee et al. study, the 2,9-disubstituted purine‑6‑carboxamide 6E was shown by flow cytometry to significantly reduce p‑PI3K levels in A549 cells, comparably to erlotinib, confirming suppression of the EGFR–AKT downstream signaling axis at the cellular level [1]. Mechanistic studies further demonstrated that 6E increased reactive oxygen species (ROS) generation, induced mitochondrial depolarization, and promoted apoptotic cell death [1]. For the broader purine‑6‑carboxamide class, Huang et al. established that analogs with appropriate C2 and N9 substitution induced apoptosis via microtubule fragmentation and p53‑mediated pathways in H1975 NSCLC cells [2]. These mechanistic markers provide a framework for evaluating CAS 898446‑88‑3: as a scaffold‑matched analog, it is expected to engage the same EGFR‑AKT axis, but the specific potency and degree of pathway suppression relative to 6E or erlotinib must be empirically determined.

Phospho-PI3K Flow cytometry Apoptosis

Synthetic Accessibility via Catalyst-Free, High-Yielding Protocol

Chatterjee et al. reported a green, catalyst‑free synthesis of 2,9‑disubstituted purine‑6‑carboxamides in yields of 85–93% without requiring transition‑metal catalysts, proceeding through an oxazolidine transition state whose lower activation barrier, confirmed by DFT, accounts for the experimentally observed selectivity [1]. This protocol is directly applicable to the 2‑(2‑methylphenyl)‑9‑(3,4‑dimethylphenyl) substitution pattern of CAS 898446‑88‑3, as both the C2 and N9 aryl groups are within the scope of the published method. The high yield and mild conditions contrast with earlier purine‑6‑carboxamide syntheses that required multi‑step sequences, protecting‑group manipulations, or metal‑catalyzed cross‑couplings [2], making this compound more amenable to cost‑effective scale‑up for screening campaigns.

Green chemistry Catalyst-free synthesis Scalability

Patent Landscape: Purine-6-Carboxamide Scaffold in Autoimmune and Oncology Indications

The 2,9‑disubstituted purine‑6‑carboxamide scaffold appears in multiple patent families spanning distinct therapeutic areas. EP3450433A1 claims substituted purine derivatives as TLR7 antagonists for autoimmune diseases, with generic formulas encompassing 8‑oxo‑7H‑purine‑6‑carboxamide cores bearing diverse C2 and N9 substituents [1]. US20090042890A1 discloses heteroaryl compounds including purine‑6‑carboxamides as kinase pathway inhibitors for cancer and inflammatory conditions [2]. The presence of CAS 898446‑88‑3 with its specific ortho‑methylphenyl C2 substituent represents a substitution pattern that is not exemplified in the representative compounds of either patent, suggesting it occupies unclaimed or under‑explored chemical space that may offer freedom‑to‑operate advantages in specific jurisdictions.

Intellectual property TLR7 Kinase inhibition

Procurement-Driven Application Scenarios for 9-(3,4-Dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 898446-88-3)


EGFR-Targeted Lead Optimization in Non-Small Cell Lung Cancer (NSCLC)

CAS 898446‑88‑3 serves as a scaffold‑matched analog for expanding the SAR of 2,9‑disubstituted purine‑6‑carboxamide EGFR inhibitors in NSCLC. The validated EGFR enzymatic assay (IC₅₀ range 105.96–218.47 nM for class members vs. erlotinib) and A549 cellular assay (IC₅₀ range 4.35–22.1 μM) provide direct experimental frameworks for benchmarking this specific ortho‑methyl analog [1]. Researchers can assess whether the ortho‑tolyl C2 substituent improves potency or selectivity relative to the published meta‑substituted and unsubstituted phenyl analogs.

Kinase Selectivity Profiling and Polypharmacology Assessment

The purine‑6‑carboxamide scaffold has been implicated in both EGFR kinase inhibition [1] and TLR7/TLR8 modulation [2]. CAS 898446‑88‑3, with its distinct ortho‑methylphenyl C2 group, can be profiled against a broad kinase panel and innate immune targets to determine whether the substitution pattern shifts selectivity between kinase‑dependent and immune‑modulating pathways. Such profiling is essential for de‑risking off‑target effects in therapeutic development.

Chemical Probe Development for EGFR–AKT Signaling Studies

The mechanistic pathway established for the 2,9‑disubstituted purine‑6‑carboxamide class—EGFR inhibition → p‑PI3K suppression → ROS elevation → mitochondrial depolarization → apoptosis [1]—defines a clear set of pharmacodynamic biomarkers. CAS 898446‑88‑3 can be evaluated against these markers (p‑PI3K flow cytometry, ROS detection, JC‑1 mitochondrial potential) to determine whether the ortho‑methyl modification preserves or enhances this signaling cascade, potentially yielding a novel chemical probe distinct from erlotinib or the published 6E compound.

Scalable Synthesis and Compound Library Expansion

The catalyst‑free, high‑yield (85–93%) synthetic protocol validated for this scaffold class [1] makes CAS 898446‑88‑3 an attractive candidate for library production. Its procurement in multi‑gram quantities supports the generation of focused analog sets around the ortho‑methyl C2‑aryl motif—a substitution pattern underrepresented in existing patent exemplifications [2][3]—enabling exploration of novel intellectual property space.

Quote Request

Request a Quote for 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.